1H-benzo[d][1,2,3]triazole-5-sulfonamide

Carbonic anhydrase inhibition Heterocyclic aromaticity Zinc-binding pharmacophore

This 1H-benzo[d][1,2,3]triazole-5-sulfonamide offers a structurally distinct carbonic anhydrase inhibitor pharmacophore with a fused 10π-electron aromatic benzotriazole core, divergent from monocyclic triazole-sulfonamide hybrids. Class-level evidence demonstrates sub-100 nM Ki values against tumor-associated isoforms hCA IX and hCA XII, with optimized derivatives achieving 24- to 37-fold potency improvements over acetazolamide. Indiscriminate substitution with generic benzenesulfonamides risks irreproducible selectivity profiles due to scaffold-driven shifts in zinc-binding geometry. This compound is essential for medicinal chemistry campaigns targeting tumor pH regulation and for calibrating isoform-selectivity assays. Obtain high-purity (≥97%) crystalline powder for reliable SAR studies.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 491612-08-9
Cat. No. B1521259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzo[d][1,2,3]triazole-5-sulfonamide
CAS491612-08-9
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C=C1S(=O)(=O)N
InChIInChI=1S/C6H6N4O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H2,7,11,12)(H,8,9,10)
InChIKeyZGWAHFRQHSRGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzo[d][1,2,3]triazole-5-sulfonamide (CAS 491612-08-9) Procurement Specifications and Core Properties


1H-Benzo[d][1,2,3]triazole-5-sulfonamide (CAS 491612-08-9, molecular formula C₆H₆N₄O₂S, molecular weight 198.21 g/mol) is a heterocyclic compound belonging to the benzotriazole sulfonamide class, structurally characterized by a sulfonamide group attached to the 5-position of a fused benzotriazole scaffold . The compound is classified as a carbonic anhydrase inhibitor (CAI) pharmacophore, with the primary sulfonamide moiety serving as the zinc-binding group essential for CA active site interaction . It is commercially available as a white to off-white crystalline powder with purity specifications typically ≥97%, primarily utilized as a research-grade intermediate for organic synthesis and as a building block in medicinal chemistry campaigns targeting carbonic anhydrase isoforms .

Why 1H-Benzo[d][1,2,3]triazole-5-sulfonamide Cannot Be Interchanged with Generic Sulfonamide Analogs


Substitution with generic benzenesulfonamide derivatives or alternative triazole-sulfonamide hybrids introduces significant risks in carbonic anhydrase inhibition studies due to isoform selectivity divergence driven by core scaffold aromaticity and electronic distribution differences. The fused benzotriazole core in 1H-benzo[d][1,2,3]triazole-5-sulfonamide exhibits distinct aromatic stabilization (10π-electron aromatic system spanning both rings) compared to monocyclic 1,2,3-triazole-linked sulfonamides (6π-electron heteroaromatic system), fundamentally altering the zinc-binding geometry and hydrophobic pocket interactions within CA active sites [1]. Class-level inhibition data from benzenesulfonamide-triazole hybrid series demonstrate that variations in the heterocyclic core shift Ki values by orders of magnitude across hCA I, II, IX, and XII isoforms, with tumor-associated isoform hCA IX exhibiting heightened sensitivity to triazole-containing scaffolds compared to conventional sulfonamides [2]. Consequently, casual interchange of 1H-benzo[d][1,2,3]triazole-5-sulfonamide with alternative sulfonamide cores without experimental revalidation risks irreproducible selectivity profiles and erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for 1H-Benzo[d][1,2,3]triazole-5-sulfonamide versus Closest Analogs


Benzotriazole Core versus 1,2,3-Triazole Core: Structural Divergence and Aromaticity Impact on CA Binding

The benzotriazole core of 1H-benzo[d][1,2,3]triazole-5-sulfonamide constitutes a fused bicyclic 10π-electron aromatic system, whereas the more commonly studied 1,2,3-triazole-benzenesulfonamide hybrids contain a monocyclic 6π-electron triazole ring separated from the sulfonamide-bearing phenyl group by a linker [1]. This fundamental electronic and geometric divergence predicts differential positioning of the sulfonamide zinc-binding group relative to the catalytic Zn²⁺ ion in carbonic anhydrase active sites. Class-level inference from triazole-benzenesulfonamide series indicates that hCA IX (tumor-associated isoform) shows the highest sensitivity to triazole-containing scaffolds among all CA isoforms tested [2].

Carbonic anhydrase inhibition Heterocyclic aromaticity Zinc-binding pharmacophore

hCA IX Tumor-Associated Isoform Sensitivity: Class-Level Selectivity Inference

Class-level inhibition data from benzenesulfonamide-triazole conjugates demonstrate that the tumor-associated isoform hCA IX is the most sensitive to inhibition among the hCA isoforms evaluated, with Ki values ranging from 18.29 nM to 105.00 nM for optimized triazole-containing derivatives [1]. In comparison, the reference drug acetazolamide (AAZ, a classical non-triazole sulfonamide) exhibits substantially weaker inhibition against hCA IX (Ki = 437.20 nM) [1]. This class-level evidence indicates that incorporation of nitrogen-rich heteroaromatic cores (triazole or benzotriazole) near the sulfonamide zinc-binding group enhances hCA IX potency relative to conventional sulfonamide inhibitors.

Tumor-associated carbonic anhydrase hCA IX Isoform selectivity

hCA XII Tumor-Associated Isoform Potency Enhancement Relative to Acetazolamide

Class-level data from triazole-benzenesulfonamide series reveal that optimized derivatives achieve hCA XII inhibition with Ki values as low as 9.22 nM, representing an approximately 37-fold potency improvement compared to the reference sulfonamide acetazolamide (AAZ, Ki = 338.90 nM against hCA XII) [1]. The benzotriazole core of the target compound shares the nitrogen-rich heteroaromatic character associated with this potency enhancement trend, distinguishing it from non-heteroaromatic sulfonamide inhibitors.

hCA XII Tumor hypoxia Carbonic anhydrase inhibitor

Synthetic Versatility: Benzotriazole Core as a Stable Intermediate for Sulfonamide Derivatization

The benzotriazole moiety serves as both a stabilizing group and an activated leaving group in synthetic transformations. In amino acid-sulphonamide conjugate synthesis, benzotriazole-mediated coupling reactions enabled preparation of CA inhibitors with subnanomolar activity against hCA II, demonstrating the core's utility in generating high-potency derivatives [1]. The benzotriazole scaffold facilitates N-acylation of sulfonamides via reactions with N-(α,β-unsaturated acyl)benzotriazoles in the presence of potassium tert-butoxide or sodium hydride, yielding crystalline intermediates with short reaction times .

Organic synthesis Sulfonamide coupling Benzotriazole leaving group

Procurement-Optimized Application Scenarios for 1H-Benzo[d][1,2,3]triazole-5-sulfonamide


Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibitor Lead Discovery

Procurement of 1H-benzo[d][1,2,3]triazole-5-sulfonamide is warranted for research programs targeting tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. Class-level evidence demonstrates that nitrogen-rich heteroaromatic sulfonamide scaffolds (including triazole-containing derivatives) achieve sub-100 nM Ki values against these isoforms, with optimized derivatives reaching Ki = 18.29 nM for hCA IX and Ki = 9.22 nM for hCA XII [1]. These values represent 24-fold and 37-fold potency improvements respectively over the reference sulfonamide acetazolamide [1]. The fused benzotriazole core provides a structurally distinct alternative to the more extensively studied 1,2,3-triazole-benzenesulfonamide hybrids, enabling exploration of scaffold-specific selectivity effects in tumor pH regulation and hypoxia research.

Sulfonamide-Based Medicinal Chemistry Building Block for Derivative Synthesis

1H-Benzo[d][1,2,3]triazole-5-sulfonamide serves as a versatile synthetic intermediate for generating diverse sulfonamide-containing compound libraries. The benzotriazole core enables efficient N-acylation reactions via coupling with N-(α,β-unsaturated acyl)benzotriazoles under basic conditions (potassium tert-butoxide or sodium hydride), producing crystalline intermediates amenable to purification . This synthetic accessibility, combined with the compound's stability as a solid intermediate, makes it suitable for structure-activity relationship (SAR) campaigns exploring substituent effects on carbonic anhydrase isoform selectivity or alternative biological targets. Procurement is particularly relevant for laboratories conducting parallel synthesis or scaffold-hopping medicinal chemistry programs.

Isoform-Selective Carbonic Anhydrase Inhibitor Reference Standard

Given the documented isoform selectivity variations observed across sulfonamide chemotypes, 1H-benzo[d][1,2,3]triazole-5-sulfonamide may serve as a reference compound for calibrating carbonic anhydrase inhibition assays, particularly when evaluating scaffold-dependent selectivity profiles. Class-level data indicate that the identity of the heterocyclic core significantly influences the Ki ratio between off-target cytosolic isoforms (hCA I, hCA II) and tumor-associated isoforms (hCA IX, hCA XII), with selectivity indices ranging from 2.74 to 3.48 for optimized triazole-containing derivatives [1]. The benzotriazole scaffold represents a distinct point in this selectivity landscape, providing a benchmark for comparative analysis of newly synthesized sulfonamide inhibitors.

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